3',4'-(Methylenedioxy)-2-(1-pyrrolidinyl)butyrophenone-d8 Hydrochloride
CAS No.: 1346599-16-3
Cat. No.: VC16025913
Molecular Formula: C15H20ClNO3
Molecular Weight: 305.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346599-16-3 |
---|---|
Molecular Formula | C15H20ClNO3 |
Molecular Weight | 305.82 g/mol |
IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
Standard InChI | InChI=1S/C15H19NO3.ClH/c1-2-12(16-7-3-4-8-16)15(17)11-5-6-13-14(9-11)19-10-18-13;/h5-6,9,12H,2-4,7-8,10H2,1H3;1H/i3D2,4D2,7D2,8D2; |
Standard InChI Key | ATCKCJHEOJFKJW-SOLWPGNYSA-N |
Isomeric SMILES | [2H]C1(C(C(N(C1([2H])[2H])C(CC)C(=O)C2=CC3=C(C=C2)OCO3)([2H])[2H])([2H])[2H])[2H].Cl |
Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Composition and Isotopic Labeling
The compound’s molecular formula is C₁₅D₈H₁₁NO₃·ClH, with a molecular weight of 305.827 g/mol and an accurate mass of 305.163 . Deuterium atoms replace hydrogen at positions 2, 2', 3, 3', 4, 4', 5, and 5' on the pyrrolidine ring, as evidenced by the SMILES notation:
Cl.[²H]C1([²H])N(C(CC)C(=O)c2ccc3OCOc3c2)C([²H])([²H])C([²H])([²H])C1([²H])[²H]
.
Table 1: Key Structural and Isotopic Properties
Property | Value |
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IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)butan-1-one;hydrochloride |
CAS Number | 1346599-16-3 |
SIL Type | Deuterium |
Deuterium Positions | Pyrrolidine ring (8 positions) |
Synthesis and Purification
Synthesis involves substituting hydrogen with deuterium during pyrrolidine ring formation, typically through catalytic exchange reactions or deuterated precursor utilization . The final product is purified via high-performance liquid chromatography (HPLC) to achieve >98% isotopic enrichment, ensuring minimal protio contamination .
Analytical Applications
Role as an Internal Standard
This deuterated analog serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying MDPBP and related cathinones in biological samples. Its near-identical physicochemical properties to the target analyte minimize matrix effects while the 8 Da mass shift allows unambiguous differentiation .
Table 2: Comparative MS/MS Fragmentation Patterns
Parameter | MDPBP-d8 | MDPBP |
---|---|---|
Precursor Ion (m/z) | 306.0 → | 298.0 → |
Product Ions (m/z) | 135.1, 174.2 | 135.1, 174.2 |
Collision Energy (eV) | 25 | 25 |
Forensic Toxicology
In postmortem blood analysis, MDPBP-d8 hydrochloride enables precise quantification of MDPBP at sub-nanogram concentrations, critical for distinguishing recreational use from lethal overdoses. A 2024 study validated a method detecting MDPBP at 0.1–50 ng/mL with ≤15% inter-day variability using this standard .
Pharmacological and Toxicological Profile
Metabolic Pathways
Deuterium incorporation reduces first-pass metabolism via cytochrome P450 2D6 (CYP2D6), with primary Phase I pathways including:
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N-dealkylation: Cleavage of pyrrolidine ring (minor pathway)
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β-Ketone reduction: Formation of alcohol metabolite (major pathway)
Table 3: Comparative Metabolic Stability
Parameter | MDPBP-d8 | MDPBP |
---|---|---|
CYP2D6 t₁/₂ (min) | 48 ± 6.2 | 21 ± 3.5 |
Microsomal CLint (mL/min/mg) | 12.4 ± 1.8 | 28.9 ± 4.1 |
Research Implications and Future Directions
The development of MDPBP-d8 hydrochloride addresses critical needs in forensic toxicology for reliable cathinone quantification. Future applications may include:
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Pharmacokinetic Modeling: Leveraging deuterium kinetic isotope effects to study cerebral uptake kinetics
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Metabolite Profiling: Tracing deuterium labels in Phase II glucuronidated metabolites
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Multi-Analyte Panels: Simultaneous quantification of 15+ synthetic cathinones using isotopic dilution
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